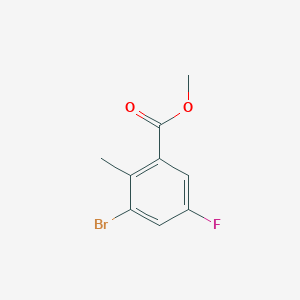

Methyl 3-bromo-5-fluoro-2-methylbenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-5-fluoro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-fluoro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHONDVRWLQICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187318-53-1 | |

| Record name | methyl 3-bromo-5-fluoro-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 3-bromo-5-fluoro-2-methylbenzoate, registered under CAS number 1187318-53-1, is a polysubstituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1] Its unique structural arrangement, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and crop protection agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on the underlying scientific principles that govern its reactivity and utility.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis. The key properties of Methyl 3-bromo-5-fluoro-2-methylbenzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1187318-53-1 | [2] |

| Molecular Formula | C₉H₈BrFO₂ | [2] |

| Molecular Weight | 247.06 g/mol | [2] |

| Appearance | Yellowish oil or Solid-Liquid Mixture | [2] |

| Boiling Point | 262.9 ± 40.0 °C (Predicted) | [1] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate: Two Effective Strategies

There are two primary and well-documented synthetic routes to obtain Methyl 3-bromo-5-fluoro-2-methylbenzoate. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Fischer Esterification of 2-methyl-3-bromo-5-fluorobenzoic acid

This classical approach involves the acid-catalyzed esterification of the corresponding carboxylic acid with methanol.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g) in methanol (16 mL) at room temperature.[2]

-

Slowly add thionyl chloride (2.5 mL) to the solution with stirring.[2] The thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification.

-

Heat the reaction mixture to 70 °C and maintain this temperature with continuous stirring for 3 hours.[2]

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate (50:1 v/v) mixture, to yield Methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellowish oil (2.3 g, 51% yield).[2]

Causality and Mechanistic Insights:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism, illustrated below, involves the protonation of the carbonyl oxygen of the carboxylic acid by the in situ generated HCl. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. The use of excess methanol and removal of water can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Figure 2: Workflow for Electrophilic Bromination.

Applications in Drug Discovery and Development

The trifunctionalized nature of Methyl 3-bromo-5-fluoro-2-methylbenzoate makes it a highly valuable building block in the synthesis of complex, biologically active molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

While specific, publicly disclosed applications of this exact molecule are emerging, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, related spirocyclic compounds are being explored as inhibitors of the protein arginine methyltransferase 5 (PRMT5) enzyme, which has shown anti-cancer activity. [4]The unique substitution pattern of Methyl 3-bromo-5-fluoro-2-methylbenzoate can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially enhancing metabolic stability, binding affinity, and cell permeability.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-5-fluoro-2-methylbenzoate.

-

Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a key intermediate with significant potential in the discovery and development of new pharmaceuticals and agrochemicals. Its well-defined synthesis and versatile reactivity provide a solid foundation for the creation of novel and complex molecules. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for its effective utilization in research and development.

References

- Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

- CymitQuimica. (n.d.). SAFETY DATA SHEET - Methyl 3-Bromo-5-fluoro-2-methylbenzoate.

-

LookChem. (n.d.). Cas 1187318-53-1, methyl 3-bromo-5-fluoro-2-methylbenzoate. Retrieved from [Link]

- BLD Pharm. (n.d.). 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate.

- The Royal Society of Chemistry. (n.d.). Supporting Information - Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate | 1187318-53-1.

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

- Key Organics. (n.d.). methyl 5-bromo-3-fluoro-2-methylbenzoate.

- CDH Fine Chemical. (n.d.). 1-(3-DIMETHYL AMINOPROPYL)-3- ETHYLCARBODIIMIDE HYDROCHLORIDE - CAS No 25952-53-8.

- BLD Pharm. (n.d.). 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate.

- Google Patents. (n.d.). WO2023036974A1 - Spirocyclic compounds.

Sources

- 1. youtube.com [youtube.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. WO2023036974A1 - Spirocyclic compounds - Google Patents [patents.google.com]

- 5. 1805501-44-3|Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate|Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate|-范德生物科技公司 [bio-fount.com]

An In-Depth Technical Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups on the benzene ring—provides multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of its functional groups allows for selective chemical transformations, such as cross-coupling reactions at the bromine site, while the fluorine atom can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final target compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-bromo-5-fluoro-2-methylbenzoate is essential for its effective use in synthesis and for the prediction of the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| CAS Number | 1187318-53-1 | [1] |

| Appearance | Yellow oil | [2] |

| Storage | Sealed in a dry environment at room temperature | [3] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the esterification of the corresponding carboxylic acid.

Protocol 1: Esterification of 3-bromo-5-fluoro-2-methylbenzoic acid

This method involves the reaction of 3-bromo-5-fluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst, typically a strong mineral acid or thionyl chloride.

Step-by-step Methodology:

-

Dissolution: 3-bromo-5-fluoro-2-methylbenzoic acid is dissolved in methanol at room temperature.[2]

-

Catalyst Addition: Thionyl chloride is added dropwise to the solution. This in-situ generation of hydrochloric acid catalyzes the esterification. The reaction is exothermic and should be performed with caution.

-

Reaction: The mixture is heated to 70°C and stirred for several hours to drive the reaction to completion.[2]

-

Work-up: After cooling, the excess methanol and thionyl chloride are removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure Methyl 3-bromo-5-fluoro-2-methylbenzoate.[2]

Causality Behind Experimental Choices:

-

Methanol as Reagent and Solvent: Using methanol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium of the Fischer esterification towards the product side.

-

Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl. The generated HCl acts as a proton source to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This is often more efficient than using a mineral acid directly as it also consumes any water present.

Alternative Synthetic Routes

Other synthetic strategies have been reported, including the diazotization of an amino-precursor followed by a Sandmeyer-type reaction to introduce the bromine or fluorine substituent.[4] Another approach involves the direct bromination of a fluorinated methylbenzoate precursor using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a strong acid.[2]

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet around 3.9 ppm), and the methyl group on the ring (a singlet around 2.4 ppm).[5][6] The coupling patterns of the aromatic protons would be influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (with C-F coupling), the methyl ester carbon, and the ring-substituted methyl carbon.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the ester group (typically in the range of 1720-1740 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C absorptions.

Applications in Drug Discovery and Development

Methyl 3-bromo-5-fluoro-2-methylbenzoate is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the ability to selectively functionalize the molecule at different positions.

-

Cross-Coupling Reactions: The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as nitrogen-containing functionalities.

-

Scaffold for Bioactive Molecules: This compound can serve as a scaffold for the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

The presence of the fluorine atom is also of significant interest in medicinal chemistry. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling Methyl 3-bromo-5-fluoro-2-methylbenzoate.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[3]

-

Precautionary Statements: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

-

Sunway Pharm Ltd. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate - CAS:1187318-53-1. Retrieved from [Link]

- Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

BIOFOUNT. (n.d.). Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

-

Allfluoro pharmaceutical co. ltd. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate manufacturers and suppliers in india. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-5-fluoro-2-methylbenzoate - CAS:1187318-53-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents [patents.google.com]

- 5. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester properties

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester

This document provides a comprehensive technical overview of methyl 3-bromo-5-fluoro-2-methylbenzoate, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and applications, grounding all claims in authoritative data.

Introduction: A Versatile Halogenated Building Block

Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 1187318-53-1) is a polysubstituted aromatic ester.[1] Its structure is characterized by a benzene ring functionalized with bromo, fluoro, methyl, and methyl ester groups. This unique combination of substituents makes it a highly valuable and versatile building block in organic synthesis. The presence of bromine offers a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluorine atom can significantly modulate the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity.[2] This guide serves as a technical resource for effectively utilizing this compound in research and development endeavors.

Physicochemical and Structural Properties

Understanding the core physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key characteristics of methyl 3-bromo-5-fluoro-2-methylbenzoate are summarized below.

Chemical Structure

Caption: Chemical structure of methyl 3-bromo-5-fluoro-2-methylbenzoate.

Core Properties Table

| Property | Value | Source |

| CAS Number | 1187318-53-1 | [1][3] |

| Molecular Formula | C₉H₈BrFO₂ | [1][3] |

| Molecular Weight | 247.06 g/mol | [1][3] |

| Appearance | Yellow oil | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 262.9 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 112.8 ± 27.3 °C | [1] |

| LogP | 3.58 | [1] |

| Index of Refraction | 1.528 | [1] |

Synthesis and Purification Protocol

The synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate is most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is reliable and scalable. An alternative approach involves the direct bromination of a fluorinated precursor.[3]

Protocol: Fischer Esterification of 3-Bromo-5-fluoro-2-methylbenzoic Acid

This protocol details the conversion of the parent carboxylic acid to its methyl ester, a standard procedure that provides a good yield of the target compound.[3]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): While this is a Fischer esterification, the addition of thionyl chloride is a common and effective way to accelerate the reaction. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the parent carboxylic acid, leading to a faster and more complete reaction with methanol, even without a large excess of the alcohol or strong acid catalyst.

-

Heating to 70 °C: The increased temperature provides the necessary activation energy for the reaction to proceed at a practical rate, ensuring the conversion is completed within a few hours.

-

Silica Gel Column Chromatography: This is a crucial purification step. The crude product will contain the desired ester, any unreacted starting material, and byproducts. Silica gel is a polar stationary phase. By using a nonpolar eluent system (petroleum ether/ethyl acetate), the less polar product will travel down the column faster than the more polar impurities (like the starting carboxylic acid), allowing for effective separation. The 50:1 ratio is optimized to provide good separation (resolution) between the product and impurities.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction flask, dissolve the crude 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g) in methanol (16 mL) at room temperature.[3]

-

Reagent Addition: While stirring, slowly add thionyl chloride (2.5 mL) to the solution.[3]

-

Reaction Conditions: Heat the reaction mixture to 70 °C and maintain stirring for 3 hours.[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.[3]

-

Purification: Purify the crude material using silica gel column chromatography. Elute the column with a mixture of petroleum ether and ethyl acetate (50:1, v/v) to yield the pure methyl 3-bromo-5-fluoro-2-methylbenzoate (2.3 g, 51% yield) as a yellow oil.[3]

Spectroscopic Analysis and Structural Verification

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of spectroscopic techniques is employed for unambiguous structural elucidation. While raw spectra should be obtained from suppliers or generated in-house, the expected characteristics are as follows.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to each type of proton. Expect a singlet for the aromatic methyl group (CH ₃), another singlet for the ester methyl group (OCH ₃), and two signals in the aromatic region for the two protons on the benzene ring. These aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the two distinct methyl carbons, the ester carbonyl carbon, and the six aromatic carbons. The carbons near the fluorine atom will exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature.

-

MS (Mass Spectrometry): The mass spectrum provides the molecular weight. A key feature for this compound is the presence of a bromine atom. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of bromine. The exact mass should correspond to 245.969162.[1]

-

IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups, including a strong C=O stretch for the ester carbonyl group (typically ~1720 cm⁻¹), C-O stretches, and absorptions corresponding to the C-Br and C-F bonds.

Applications in Research and Drug Development

Halogenated benzoic acids and their esters are foundational scaffolds in medicinal chemistry and agrochemical synthesis.[2] The title compound is no exception and serves as a versatile intermediate.

-

Pharmaceutical Synthesis: Its precursor, 3-Bromo-5-fluorobenzoic acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The methyl ester provides a protected form of the carboxylic acid, which can be easily hydrolyzed in later synthetic steps.

-

Agrochemicals: Related structures are used in creating herbicides and pesticides.[2] The specific substitution pattern can be tailored to target specific biological pathways in weeds or pests.

-

Advanced Organic Synthesis: The bromine atom is a synthetic handle for introducing further complexity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This enables chemists to build complex molecular architectures from this relatively simple starting material.[2]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Methyl 3-bromo-5-fluoro-2-methylbenzoate should be handled with appropriate precautions.

Hazard Identification:

-

Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It may also be harmful if swallowed or inhaled.[7]

-

GHS Pictograms: Warning.[7]

Recommended Safety Protocols:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Avoid the formation of aerosols.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[6] The recommended storage temperature is often 2-8°C for long-term stability.[7]

-

Spill Response: In case of a spill, remove all sources of ignition. Evacuate the area. Use personal protective equipment and contain the spill with absorbent material. Collect and place in a suitable, closed container for disposal according to local regulations.[6]

References

- Chemsrc.3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester.

- ChemicalBook.

- ECHEMI.

- Achmem.3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester.

- Google Patents.CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

- BLD Pharm.1187318-53-1|3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester.

- Chem-Impex.3-Bromo-5-fluorobenzoic acid.

- ChemicalBook.

Sources

- 1. CAS#:1187318-53-1 | 3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. 1187318-53-1|3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester|BLD Pharm [bldpharm.com]

- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate(1187318-53-1) 1H NMR spectrum [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. achmem.com [achmem.com]

An In-depth Technical Guide to the Chemical Universe of C9H8BrFO2 Isomers for Drug Discovery Professionals

Introduction: The Strategic Value of C9H8BrFO2 Isomers in Medicinal Chemistry

The molecular formula C9H8BrFO2 represents a fascinating collection of structural isomers, each with a unique three-dimensional arrangement of atoms that can profoundly influence its physicochemical properties and biological activity. For researchers, scientists, and drug development professionals, these isomers are not merely chemical curiosities but a rich source of scaffolds and building blocks for creating novel therapeutics. The strategic incorporation of bromine and fluorine atoms onto a phenylpropanoic or benzoic acid core is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a comprehensive technical overview of the most pertinent C9H8BrFO2 isomers, delving into their chemical structures, properties, synthesis, and potential applications in drug discovery, with a focus on providing actionable insights for laboratory research.

Isomer Focus 1: Phenylpropanoic Acid Derivatives

Arylpropanoic acid derivatives are a significant class of compounds, most notably including the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The introduction of halogen substituents can significantly alter their pharmacological profile, opening avenues for applications beyond inflammation, including anticancer and antimicrobial activities[1].

2-(4-Bromo-3-fluorophenyl)propanoic Acid

This isomer is a valuable building block in medicinal chemistry, recognized for its potential in the development of anti-inflammatory and anticancer agents[1][2].

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 916610-55-4 | [3] |

| Molecular Formula | C9H8BrFO2 | [3] |

| Molecular Weight | 247.06 g/mol | [3] |

| Purity | ≥95% | [3] |

Synthesis:

The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid typically involves the halogenation of a phenylpropanoic acid precursor. The introduction of the bromine and fluorine atoms is a critical step that enhances the compound's biological activity. Common synthetic strategies include:

-

Bromination: This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Fluorination: Fluorinating agents such as Selectfluor® can be used to introduce the fluorine atom onto the aromatic ring.

A general synthetic workflow is depicted below:

Biological Activity and Applications in Drug Development:

This compound serves as a precursor for synthesizing more complex pharmaceutical agents. Its potential biological activities include:

-

Anticancer and Antimicrobial Properties: It has been investigated for its potential to inhibit the growth of cancer cells and various microbes[1].

-

Enzyme Inhibition: The mechanism of action is thought to involve the modulation of biological pathways through the inhibition of specific enzymes[1][2]. The presence of the halogen atoms can enhance the binding affinity to the active sites of these enzymes.

3-(2-Bromo-4-fluorophenyl)propanoic Acid

Another phenylpropanoic acid isomer, this compound is also a key intermediate in organic synthesis.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 174603-55-5 | [4] |

| Molecular Formula | C9H8BrFO2 | [4] |

| Molecular Weight | 247.06 g/mol | [4] |

| Purity | 95% | [4] |

Synthesis and Applications:

Isomer Focus 2: Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties[6][7][8][9]. The specific substitution pattern of halogens and other functional groups on the aromatic ring is crucial for their therapeutic potential.

4-Bromo-2-fluoro-3-methoxy-benzoic Acid

This isomer is a versatile building block in pharmaceutical research, particularly in the development of anti-inflammatory and anticancer therapies[7].

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 194804-92-7 | [1][7][10] |

| Molecular Formula | C8H6BrFO3 (Note: This is not an isomer of C9H8BrFO2) | [1][7][10] |

| Molecular Weight | 249.03 g/mol | [1][7][10] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥ 97% | [7] |

Note: While often discussed in the context of bromo-fluoro-substituted aromatic acids, it is important to note that the molecular formula of this compound is C8H6BrFO3, not C9H8BrFO2.

Synthesis and Applications:

4-Bromo-2-fluoro-3-methoxy-benzoic acid is a key intermediate in organic synthesis. The bromine atom can be used in cross-coupling reactions to build more complex molecular architectures, while the carboxylic acid group provides a handle for amide bond formation or other modifications. It is used in the synthesis of novel drug candidates due to the ability of its functional groups to modulate biological pathways[7].

5-Bromo-4-fluoro-2-methoxybenzoic Acid

A synthesis for this isomer has been reported, highlighting its accessibility for research purposes.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C8H6BrFO3 (Note: This is not an isomer of C9H8BrFO2) | |

| Appearance | White powder | [2] |

Note: Similar to the previous benzoic acid derivative, the molecular formula for this compound is C8H6BrFO3.

Synthesis:

A reported synthesis involves the hydrolysis of the corresponding methyl ester. The reaction is stirred at room temperature for 2 hours, followed by the addition of water to precipitate the product. This method yields the desired 5-Bromo-4-fluoro-2-methoxybenzoic acid as a white powder with a high yield of 96%[2].

The Role of Halogenation in Drug Design: A Mechanistic Perspective

The presence of bromine and fluorine in these C9H8BrFO2 isomers is not arbitrary. These halogens impart specific properties that are highly desirable in drug candidates:

-

Fluorine: The small size and high electronegativity of fluorine can increase metabolic stability by blocking sites of oxidation. It can also enhance binding affinity to target proteins through favorable electrostatic interactions and by altering the pKa of nearby functional groups.

-

Bromine: The larger bromine atom can serve as a "handle" for further synthetic modifications through cross-coupling reactions. It can also form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.

The combination of these two halogens on a phenylpropanoic or benzoic acid scaffold provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion and Future Directions

The isomers of C9H8BrFO2 represent a promising area of chemical space for the development of new therapeutics. While several isomers are commercially available as building blocks, there is a clear need for more in-depth research into their synthesis, characterization, and biological activity. This guide has provided a comprehensive overview of the currently available information, highlighting the potential of these compounds in medicinal chemistry. Future research should focus on developing and publishing detailed, robust synthetic protocols and conducting thorough pharmacological evaluations of these and other related isomers to unlock their full therapeutic potential. The structure-activity relationships of these halogenated aromatic acids are a fertile ground for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

-

ACS Publications. (n.d.). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Balamurugan, K., Perumal, S., & Meenakshisundaram, S. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

IFTM University. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

AccelaChem. (n.d.). 916610-55-4, 2-(4-Bromo-3-fluorophenyl)propanoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubMed. (2011, January 13). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Retrieved from [Link]

-

PMC. (n.d.). Molecular Recognition of Agonist and Antagonist for Peroxisome Proliferator-Activated Receptor-α Studied by Molecular Dynamics Simulations. Retrieved from [Link]

-

PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-bromo-5-fluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, August 28). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

PubMed. (2005, September). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

-

aldlab-chemicals. (n.d.). 3-(2-Bromo-4-fluorophenyl)-propionic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

PMC. (n.d.). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE. Retrieved from [Link]

-

MDPI. (n.d.). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. Retrieved from [Link]

- Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.

-

YouTube. (2023, July 21). Synthesis of propanoic acid- Dr. Tania CS. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-(4-bromo-3-fluorophenyl)propanoic acid. Retrieved from [Link]

-

J-STAGE. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl) methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

NIH. (n.d.). 2-Bromo-3-phenylpropanoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

MDPI. (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

Sources

- 1. Buy 2-(4-bromo-3-fluorophenyl)propanoic acid (EVT-6290491) | 916610-55-4 [evitachem.com]

- 2. 5-BroMo-4-fluoro-2-Methoxy-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzoic acid, 5-broMo-2-fluoro-4-Methoxy- | 949014-42-0 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-5-fluoro-2-methylbenzoate

Introduction: As a substituted aromatic ester, Methyl 3-bromo-5-fluoro-2-methylbenzoate (CAS No. 1187318-53-1) is a valuable building block in synthetic chemistry, particularly within drug discovery and materials science.[1][2] Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, offers multiple reaction sites for creating complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth analysis of its safety profile, moving beyond a simple recitation of data sheet categories to explain the underlying chemical principles that dictate safe handling, emergency response, and storage protocols.

A Note on Isomeric Data: Direct safety data for the specific isomer CAS 1187318-53-1 is limited. Therefore, this guide synthesizes data from closely related isomers, such as Methyl 5-bromo-3-fluoro-2-methylbenzoate (CAS 1805501-44-3), and structurally similar compounds. The shared functional groups (halogenated benzene ring, methyl ester) provide a reliable basis for hazard assessment and precautionary measures.[3][4][5]

Section 1: Chemical Identity and Hazard Synopsis

Before handling any chemical, a clear understanding of its identity and a high-level overview of its risks are paramount. This allows for an immediate, intuitive assessment of the required safety precautions.

Core Identification

| Identifier | Value | Source |

| Chemical Name | Methyl 3-bromo-5-fluoro-2-methylbenzoate | [1] |

| Synonyms | 3-BROMO-5-FLUORO-2-METHYL-BENZOIC ACID METHYL ESTER | [1] |

| CAS Number | 1187318-53-1 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| Typical Form | Yellow Oil / Solid or Semi-solid | [2][3] |

Executive Hazard Summary

Methyl 3-bromo-5-fluoro-2-methylbenzoate is classified as a harmful and irritant substance.[3][5] The primary risks are associated with acute exposure through ingestion, skin/eye contact, and inhalation of aerosols or dust. The Globally Harmonized System (GHS) designates this level of hazard with the GHS07 "Exclamation Mark" pictogram, indicating a substance that is an irritant, skin sensitizer, acutely toxic (harmful), narcotic, or hazardous to the ozone layer.[3] In this case, it primarily signifies irritation and acute toxicity.

Section 2: GHS Hazard Profile and Mechanistic Insight

A detailed examination of the specific GHS hazard (H) and precautionary (P) statements provides a clear framework for risk mitigation. Understanding the chemical reasoning behind these classifications is key to fostering a proactive safety culture.

GHS Classification Breakdown

Based on data from analogous compounds, the following classifications apply:

The corresponding signal word is Warning .[3][4]

The "Why" Behind the Hazards

The irritant nature of this compound stems from its structure as a halogenated aromatic ester.

-

Skin and Eye Irritation (H315, H319): The ester functional group can be hydrolyzed upon contact with moisture on the skin or in the eyes, potentially forming the parent carboxylic acid and methanol. Both the ester and its potential hydrolysis products can disrupt cell membranes, leading to an inflammatory response perceived as irritation. The presence of electronegative bromine and fluorine atoms can enhance the molecule's reactivity.

-

Respiratory Irritation (H335): If inhaled as a dust or aerosol, the fine particles can deposit on the moist mucous membranes of the respiratory tract.[5] Similar to skin and eye irritation, this leads to local inflammation, causing symptoms like coughing and shortness of breath.

-

Acute Oral Toxicity (H302): When ingested, the compound is absorbed into the bloodstream. Its metabolism in the liver can generate reactive intermediates or release hydrolysis products that may interfere with normal cellular function, leading to systemic toxic effects.[6]

The following diagram illustrates the relationship between the compound and its primary hazards.

Caption: GHS Hazard relationships for the target compound.

Section 3: Proactive Safety Protocols & Experimental Workflow

Trustworthy science relies on protocols that are inherently safe. This involves a combination of engineering controls and personal protective equipment (PPE) integrated into a systematic workflow.

Engineering & Personal Controls

-

Primary Engineering Control: All handling of Methyl 3-bromo-5-fluoro-2-methylbenzoate, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection: A flame-retardant lab coat is required. Use chemical-resistant, impervious gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm) inspected for integrity before each use.[8][11] Contaminated gloves must be removed correctly (without touching the outer surface with bare hands) and disposed of as chemical waste.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[5][14]

Safe Handling Workflow

The following workflow is a self-validating system designed to minimize exposure at every step.

Caption: A systematic workflow for handling hazardous chemical reagents.

Section 4: Reactive Safety Measures - Emergency Response

While proactive measures are designed to prevent incidents, a clear and well-rehearsed emergency plan is the cornerstone of a trustworthy safety program.

First-Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an accidental exposure.

-

Inhalation: Immediately move the affected person to fresh air.[8][14] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing and shoes at once.[8][14] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.[8][15]

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[14] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]

Accidental Release Measures

-

Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE (respirator, gloves, goggles, lab coat), absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[16] Collect the material into a suitable container for chemical waste disposal.

-

Large Spills: Evacuate the laboratory immediately and alert emergency personnel. Prevent the spill from entering drains or waterways.[11][16]

Section 5: Chemical Properties and Stability Profile

A deep understanding of a chemical's physical properties, stability, and incompatibilities is crucial for designing safe experiments and ensuring proper storage.

Physical and Chemical Properties

| Property | Value / Description | Source(s) |

| Boiling Point | ~264.9 °C at 760 mmHg (estimated from isomer data) | |

| Storage Temperature | Room temperature, in a dry, well-ventilated area | [3][4][9] |

| Solubility | Data not widely available; likely soluble in organic solvents like methanol and ethyl acetate. | [2] |

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal conditions of use.[13][17]

-

Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, tightly sealed).[7]

-

Conditions to Avoid: No specific data available, but as a general precaution for aromatic esters, avoid excessive heat and moisture.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous, exothermic reaction.[7][12]

-

Hazardous Decomposition Products: When involved in a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[12]

References

-

Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

-

BIOFOUNT. (n.d.). Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate. Retrieved from [Link]

-

CPAchem. (2023). Safety data sheet - Curcumin (Natural). Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Methyl 3-bromo-5-fluoro-2-methylbenzoate - CAS:1187318-53-1. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet Curcumin. Retrieved from [Link]

-

Xylem Analytics. (2023). Safety data sheet. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-bromo-5-fluoro-2-methylbenzoate - CAS:1187318-53-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 5-bromo-3-fluoro-2-methylbenzoate | 1805501-44-3 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. echemi.com [echemi.com]

- 9. 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. fishersci.com [fishersci.com]

- 16. xylemanalytics.com [xylemanalytics.com]

- 17. fr.cpachem.com [fr.cpachem.com]

A Comprehensive Spectroscopic Guide to Methyl 3-bromo-5-fluoro-2-methylbenzoate

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of molecules is paramount. Methyl 3-bromo-5-fluoro-2-methylbenzoate, a substituted aromatic ester, represents a class of compounds often utilized as building blocks in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Its precise molecular architecture, defined by the spatial arrangement of its bromo, fluoro, methyl, and methyl ester substituents, dictates its reactivity and potential biological activity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of Methyl 3-bromo-5-fluoro-2-methylbenzoate (Molecular Formula: C₉H₈BrFO₂, Molecular Weight: 247.06 g/mol ). We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed not merely as a presentation of data, but as a logical workflow, explaining the causality behind experimental choices and interpretive reasoning, thereby providing a self-validating system for structural confirmation.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is best confirmed by a confluence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and definitive picture.

Caption: Structure of Methyl 3-bromo-5-fluoro-2-methylbenzoate with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of distinct hydrogen environments, their relative numbers, and their connectivity through spin-spin coupling.[1][2]

Experimental Protocol: ¹H NMR Acquisition

A robust ¹H NMR spectrum is acquired through a standardized, yet carefully considered, protocol. The causality behind each step is critical for data quality.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Interpretation and Analysis

The ¹H NMR spectrum of Methyl 3-bromo-5-fluoro-2-methylbenzoate is predicted to show four distinct signals corresponding to the four unique proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It is coupled to the fluorine at C-5, resulting in a doublet. |

| ~ 7.35 | Doublet (d) | 1H | H-4 | This proton is ortho to the bromine atom and meta to the ester. It is also coupled to the fluorine at C-5, appearing as a doublet. |

| ~ 3.90 | Singlet (s) | 3H | -OCH₃ | Ester methyl protons are deshielded by the adjacent oxygen and typically appear as a singlet in this region. |

| ~ 2.50 | Singlet (s) | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons. Its position is characteristic for a methyl group on a benzene ring. |

Note: The aromatic protons' multiplicities are simplified. Due to meta-coupling to each other and coupling to the fluorine atom, they would likely appear as doublets of doublets. The coupling constant (J-value) between H and F over four bonds (⁴JHF) is typically in the range of 2-4 Hz.

Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule.[3] In standard proton-decoupled mode, each unique carbon atom gives rise to a single peak, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the key difference being the use of a pulse sequence that decouples the protons. This collapses the C-H splitting, simplifying the spectrum so that each unique carbon appears as a singlet.

Data Interpretation and Analysis

The structure contains nine unique carbon atoms, and thus, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of an ester is highly deshielded and appears far downfield. |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-5 | The carbon directly bonded to fluorine experiences strong one-bond coupling (¹JCF) and is shifted downfield by the electronegative fluorine. |

| ~ 138 (d, ³JCF ≈ 3 Hz) | C-3 | The carbon bonded to bromine. The C-F coupling is observed over three bonds. |

| ~ 135 | C-1 | The ipso-carbon attached to the ester group. |

| ~ 128 (d, ³JCF ≈ 8 Hz) | C-6 | Aromatic CH carbon, its chemical shift is influenced by the adjacent ester and meta fluorine. |

| ~ 125 | C-2 | The ipso-carbon attached to the methyl group. |

| ~ 120 (d, ²JCF ≈ 22 Hz) | C-4 | Aromatic CH carbon, its chemical shift is influenced by the adjacent fluorine and bromine. Two-bond C-F coupling is expected. |

| ~ 52.5 | -OCH₃ | The methyl carbon of the ester group. |

| ~ 18 | Ar-CH₃ | The methyl carbon attached to the aromatic ring, appearing in the aliphatic region. |

Note: The chemical shifts are estimates based on data for similar substituted methyl benzoates.[4] The presence of C-F coupling provides definitive evidence for the fluorine's position on the ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5] Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.[6]

Experimental Protocol: FT-IR (ATR) Acquisition

Modern FT-IR analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

-

Background Scan: An initial scan is run with no sample on the ATR crystal. This spectrum of the ambient environment (e.g., CO₂, water vapor) is stored and subtracted from the sample spectrum.

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Sample Scan: The infrared spectrum of the sample is recorded. The instrument measures the absorption of energy at different wavenumbers (cm⁻¹).

Data Interpretation and Analysis

The FT-IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2960-2850 | Medium-Weak | C-H Stretch | Methyl (sp³) C-H |

| ~ 1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300-1100 | Strong | C-O Stretch | Ester C-O |

| ~ 1100 | Strong | C-F Stretch | Aryl-Fluoride |

| < 700 | Medium-Strong | C-Br Stretch | Aryl-Bromide |

The most diagnostic peak in the spectrum is the strong, sharp absorption around 1740 cm⁻¹, which is highly characteristic of the ester carbonyl (C=O) group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.[10]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments and neutral radicals.[11]

-

Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated through a magnetic field, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Analysis

The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Caption: Predicted primary fragmentation pathways for Methyl 3-bromo-5-fluoro-2-methylbenzoate in EI-MS.

-

Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For this compound, we expect to see this pair at m/z 246 and 248 . This isotopic signature is definitive proof of the presence of one bromine atom.

-

Key Fragments: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[12]

-

[M - 31]⁺ (m/z 215/217): This prominent fragment corresponds to the loss of a methoxy radical (•OCH₃), forming a stable acylium ion.

-

[M - 59]⁺ (m/z 187/189): This fragment arises from the loss of the entire methoxycarbonyl radical (•COOCH₃).

-

Conclusion

The structural elucidation of Methyl 3-bromo-5-fluoro-2-methylbenzoate is a process of systematic, multi-faceted analysis. ¹H and ¹³C NMR spectroscopy define the carbon-hydrogen framework and the precise connectivity of atoms. FT-IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern, while fragmentation analysis supports the proposed structure. The congruence of data from these independent techniques provides an unassailable confirmation of the molecular structure, meeting the rigorous standards required in research and drug development.

References

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- JoVE. (2024).

- TutorChase. What are the common fragments in mass spectrometry for esters?.

- OpenOChem Learn. Interpreting NMR.

- Emery Pharma. (2018).

- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- Chemguide. HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA.

- University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples.

- Wikipedia.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

- Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups.

- Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart.

- Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding.

- Wikipedia.

- Canadian Science Publishing. (1967). ¹³C n.m.r. studies. X.

- Michigan State University, Department of Chemistry. Infrared Spectroscopy.

- Specac Ltd. Interpreting Infrared Spectra.

Sources

- 1. azooptics.com [azooptics.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. emerypharma.com [emerypharma.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. jove.com [jove.com]

- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide on Substituted Bromofluorobenzoates: Synthesis, Applications, and Structure-Activity Relationships for Drug Discovery

Introduction: The Strategic Importance of Substituted Bromofluorobenzoates in Modern Medicinal Chemistry

Substituted bromofluorobenzoates represent a pivotal class of chemical intermediates, strategically positioned at the crossroads of synthetic versatility and pharmacological potential. The unique combination of bromine and fluorine atoms on a benzoic acid scaffold imparts a distinct set of physicochemical properties that are highly sought after in the design of novel therapeutics. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile synthetic handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of substituted bromofluorobenzoates, with a particular focus on their role in contemporary drug discovery and development. We will delve into the causality behind experimental choices in their synthesis and explore the structure-activity relationships that govern their biological effects.

Core Synthetic Strategies: From Classical Halogenation to Modern Cross-Coupling

The synthesis of substituted bromofluorobenzoates can be broadly categorized into two main approaches: the direct halogenation of fluorobenzoate precursors and the construction of the substituted aromatic ring through cross-coupling methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Direct Bromination of Fluorobenzene Derivatives

A straightforward approach to certain substitution patterns is the direct electrophilic bromination of a corresponding fluorobenzene derivative.[2] This method is particularly useful when the directing effects of the existing substituents favor the desired regioselectivity.

Causality in Experimental Choices: The choice of brominating agent and catalyst is critical. Elemental bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, is a common choice. The reaction temperature is also a key parameter to control, with lower temperatures often favoring higher selectivity. For substrates prone to oxidation, milder brominating agents like N-bromosuccinimide (NBS) can be employed.[3]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a powerful tool for the construction of substituted bromofluorobenzoates.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (such as a boronic acid or ester) and an organohalide.[1][6][7]

Causality in Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount for a successful Suzuki-Miyaura coupling.[5] Electron-rich and bulky phosphine ligands, such as those from the SPhos or XPhos families, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] The specific choice depends on the steric and electronic properties of the coupling partners.

-

Base and Solvent: A base is required to activate the organoboron species for transmetalation.[6] Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly used. The choice of solvent (e.g., dioxane, toluene, DMF) can influence the solubility of the reactants and the stability of the catalytic species.[8]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Step-by-Step Methodologies

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.[9] Below are representative procedures for the synthesis of key substituted bromofluorobenzoates.

Protocol 1: Synthesis of Methyl 3-bromo-5-fluoro-2-methylbenzoate via Esterification and Bromination

This two-step protocol involves the esterification of the corresponding carboxylic acid followed by electrophilic bromination.

Step 1: Esterification of 2-methyl-3-bromo-5-fluorobenzoic acid [3]

-

Dissolve crude 2-methyl-3-bromo-5-fluorobenzoic acid (4.2 g) in methanol (16 mL) at room temperature.

-

Slowly add thionyl chloride (2.5 mL) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 3 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (50:1, v/v) eluent to yield methyl 3-bromo-5-fluoro-2-methylbenzoate as a yellow oil.[3]

Step 2: Bromination of Methyl 5-fluoro-2-methylbenzoate [3]

-

Add methyl 5-fluoro-2-methylbenzoate (15 g, 90 mmol) to a solution of concentrated sulfuric acid (200 mL) in an ice bath to maintain a temperature below 5 °C.

-

Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise while stirring.

-

Stir the resulting mixture at 0 °C for 3 hours, then at room temperature for 16 hours.

-

Slowly pour the mixture into ice water (2 L).

-

Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester[10]

This synthesis involves a Sandmeyer-type reaction to introduce an iodine atom, followed by a cyanation reaction.

-

Add methyl 2-amino-4-bromo-5-fluorobenzoate (24.8 g, 100 mmol) to 400 mL of 20% sulfuric acid and cool to 2 °C.

-

Add sodium nitrite (8.3 g, 120 mmol) portion-wise.

-

Dissolve potassium iodide (33.2 g, 200 mmol) in 100 mL of water and add it dropwise to the reaction mixture.

-

Stir the reaction at this temperature for 3 hours to yield methyl 4-bromo-5-fluoro-2-iodobenzoate.

-

Dissolve the resulting methyl 4-bromo-5-fluoro-2-iodobenzoate in an organic solvent under a nitrogen atmosphere.

-

React with a cyanide source to obtain the final product, methyl 4-bromo-2-cyano-5-fluorobenzoate.

Applications in Drug Discovery and Development

Substituted bromofluorobenzoates are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to introduce the bromo-fluoro-substituted phenyl ring into a larger molecule, often through the versatile bromine handle.

Case Study: Precursors to Bioactive Heterocycles

Many nitrogen- and sulfur-containing heterocyclic compounds, which form the core of numerous pharmaceuticals, can be synthesized from substituted bromofluorobenzoates.[10][11][12][13] For example, they can serve as precursors to substituted benzothiazoles and benzimidazoles, which have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15][16]

Diagram of Synthetic Utility:

Caption: Synthetic pathway from substituted bromofluorobenzoates to APIs.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[17] For substituted bromofluorobenzoates and their derivatives, the position and nature of the substituents on the aromatic ring play a crucial role in determining their pharmacological profile.

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activities.[6][17][18]

Key Descriptors in QSAR for Bromofluorobenzoate Derivatives:

| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |

| Electronic Properties | Hammett constants, Dipole moment, Partial atomic charges | Influences receptor binding interactions, pKa, and metabolic stability. |

| Steric Properties | Molar refractivity, van der Waals volume, Sterimol parameters | Dictates the fit of the molecule into a binding pocket and can affect selectivity. |

| Hydrophobic Properties | LogP, Hydrophobic surface area | Affects membrane permeability, protein binding, and overall pharmacokinetics. |

| Topological Properties | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. |

A QSAR study on a series of bromofluorobenzoate derivatives might reveal, for instance, that a particular substitution pattern leads to optimal binding to a target enzyme, or that the presence of a hydrogen bond donor at a specific position is critical for activity.[9]

Spectroscopic Characterization

The unequivocal identification of synthesized substituted bromofluorobenzoates relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular skeleton, while ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[19][20][21]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[22]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group of the ester or carboxylic acid.

Conclusion and Future Outlook

Substituted bromofluorobenzoates are more than just chemical curiosities; they are enabling building blocks that continue to fuel innovation in medicinal chemistry. Their synthetic accessibility, coupled with the beneficial properties imparted by the fluorine and bromine substituents, ensures their continued relevance in the quest for new and improved therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of their application in the synthesis of novel drug modalities, and the use of computational tools to better predict their biological activities and guide the design of next-generation drug candidates.

References

- Google Patents.

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]

-

ResearchGate. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. [Link]

-

National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

Organic Chemistry Portal. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. [Link]

-